molecular formula C9H5F3N2O B13923916 6-(Trifluoromethyl)-2,7-naphthyridin-1(2H)-one

6-(Trifluoromethyl)-2,7-naphthyridin-1(2H)-one

Cat. No.: B13923916
M. Wt: 214.14 g/mol
InChI Key: UPKWKTKHERJATG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: This process can be catalyzed by photoredox catalysts such as ruthenium (II) polypyridine complexes or iridium (III) cyclometalated derivatives under visible light irradiation .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale photoredox catalysis, utilizing efficient and selective introduction of the trifluoromethyl group into the naphthyridine skeleton. The operational simplicity and room temperature conditions make this method suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethyl)-2,7-naphthyridin-1(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various functionalized derivatives .

Scientific Research Applications

6-(Trifluoromethyl)-2,7-naphthyridin-1(2H)-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-2,7-naphthyridin-1(2H)-one involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the compound’s binding affinity and selectivity, allowing it to effectively interact with specific enzymes or receptors. The pathways involved may include single-electron-transfer processes facilitated by photoredox catalysis .

Comparison with Similar Compounds

Comparison: 6-(Trifluoromethyl)-2,7-naphthyridin-1(2H)-one is unique due to its naphthyridine ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it more versatile and effective in various applications compared to simpler trifluoromethyl-containing compounds .

Properties

Molecular Formula

C9H5F3N2O

Molecular Weight

214.14 g/mol

IUPAC Name

6-(trifluoromethyl)-2H-2,7-naphthyridin-1-one

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)7-3-5-1-2-13-8(15)6(5)4-14-7/h1-4H,(H,13,15)

InChI Key

UPKWKTKHERJATG-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C2=CN=C(C=C21)C(F)(F)F

Origin of Product

United States

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